
physical properties of 4'-Chloro-3'-
nitroacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 4'-Chloro-3'-nitroacetophenone

CAS No.: 5465-65-6

Cat. No.: B186962

Get Quote

An In-depth Technical Guide to the Physical Properties of 4'-Chloro-3'-nitroacetophenone

This guide provides a comprehensive overview of the core physical and chemical properties of

4'-Chloro-3'-nitroacetophenone, a key chemical intermediate in the synthesis of

pharmaceuticals and other high-value organic compounds.[1] Designed for researchers,

chemists, and drug development professionals, this document synthesizes empirical data with

established chemical principles to offer practical, field-proven insights.

Introduction: Significance and Application
4'-Chloro-3'-nitroacetophenone (CAS No. 5465-65-6) is a polysubstituted aromatic ketone.

Its molecular architecture, featuring an acetyl group, a chloro substituent, and a nitro group,

makes it a versatile precursor for a wide range of more complex molecules.[1][2] The electron-

withdrawing nature of these substituents activates the aromatic ring for certain reactions and

provides multiple sites for synthetic modification. It is a crucial starting reagent in the synthesis

of various heterocyclic compounds, including quinoxaline derivatives with potential antibacterial

activity, and serves as an intermediate in the production of dyes and agrochemicals.[1][2]
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Understanding its physical properties is paramount for its effective handling, reaction

optimization, and purification.

Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundational step for any successful

experimental work. The primary identifiers and structural details for 4'-Chloro-3'-
nitroacetophenone are summarized below.

Table 1: Chemical Identifiers for 4'-Chloro-3'-nitroacetophenone
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The molecule's structure is key to understanding its reactivity and physical characteristics.
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Caption: Chemical Structure of 4'-Chloro-3'-nitroacetophenone.

Macroscopic and Thermodynamic Properties
The bulk physical properties of a compound dictate its state, handling requirements, and

purification methods such as recrystallization.

Table 2: Physical Properties of 4'-Chloro-3'-nitroacetophenone

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| Solubility | Insoluble in water; Soluble in acetone, chloroform, methanol. | While specific

quantitative data is sparse, its bromo-analog is soluble in polar organic solvents.[7] Its structure

suggests poor aqueous solubility due to the hydrophobic aromatic ring and good solubility in

moderately polar organic solvents capable of solvating the ketone and nitro groups. |[7] |

Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides an atomic- and molecular-level fingerprint, essential for

structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. The predicted spectra for 4'-Chloro-3'-nitroacetophenone
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are dictated by the strong electron-withdrawing effects of the acetyl, nitro, and chloro

substituents.

¹H NMR: The three aromatic protons are chemically distinct and would appear as downfield

signals due to the deshielding effect of the electron-withdrawing groups.[8] The acetyl methyl

group will appear as a singlet further upfield.

δ ~8.3-8.5 ppm (d, 1H): The proton ortho to the nitro group (at C-2') is expected to be the

most deshielded.

δ ~8.0-8.2 ppm (dd, 1H): The proton ortho to the acetyl group (at C-6') will be significantly

deshielded and coupled to its neighbors.

δ ~7.7-7.9 ppm (d, 1H): The proton ortho to the chlorine atom (at C-5') will be the least

deshielded of the aromatic protons.

δ ~2.7 ppm (s, 3H): The methyl protons of the acetyl group.

¹³C NMR: The carbon signals are also influenced by substituent effects.

δ ~195-197 ppm: Carbonyl carbon (C=O).

δ ~124-150 ppm: Aromatic carbons, with carbons attached to substituents (C-1', C-3', C-

4') showing distinct shifts.

δ ~27 ppm: Acetyl methyl carbon.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://chemistry.stackexchange.com/questions/39176/h-nmr-of-4-chloroacetophenone
https://www.benchchem.com/product/b186962?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Influence of electron-withdrawing groups on proton NMR shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4'-Chloro-3'-nitroacetophenone is expected to show several characteristic absorption

bands.

~3100-3000 cm⁻¹: Aromatic C-H stretch.[9]

~1700 cm⁻¹ (strong): A strong, sharp peak for the carbonyl (C=O) stretch of the ketone.[10]

~1600-1450 cm⁻¹: Aromatic C=C in-ring stretching vibrations.[11]

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations

of the nitro group, respectively. These are typically very strong and reliable diagnostic peaks.

[10]

~850-550 cm⁻¹: C-Cl stretching vibration.[11]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule, aiding in its identification.

Molecular Ion (M⁺·): A peak corresponding to the molecular weight (m/z ≈ 199, with a

characteristic M+2 peak at ~201 due to the ³⁷Cl isotope) should be observable.

Base Peak ([M-15]⁺): The most common fragmentation pathway for acetophenones is the

loss of the methyl radical (·CH₃) to form a highly stable acylium cation.[12] Therefore, the

base peak (most intense peak) is expected at m/z ≈ 184 (and 186 for the ³⁷Cl isotopologue).

This fragment's high stability is a key diagnostic feature.[13]

Experimental Protocol: Melting Point Determination
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The determination of a sharp melting range is a critical, first-line assessment of compound

purity. Impurities typically cause a depression and broadening of the melting range.[14]

Objective: To accurately determine the melting range of a solid sample of 4'-Chloro-3'-
nitroacetophenone using a capillary melting point apparatus.

Materials:

4'-Chloro-3'-nitroacetophenone (dry, powdered sample)

Capillary melting point tubes (sealed at one end)

Melting point apparatus (e.g., Mel-Temp or similar)

Spatula and watch glass

Methodology:
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Caption: Standard experimental workflow for melting point measurement.

Step-by-Step Procedure:

Sample Preparation: Ensure the 4'-Chloro-3'-nitroacetophenone sample is completely dry,

as residual solvent will act as an impurity.[15] If the crystals are large, gently crush them into
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a fine powder on a watch glass using a spatula.

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered

sample. A small amount of solid will enter the tube.[15]

Packing the Sample: To pack the sample tightly into the sealed end, drop the capillary tube

(sealed-end down) through a long, vertical glass tube onto a hard surface. The bouncing

action will compact the solid. Repeat until a packed column of 1-2 mm in height is achieved.

[15] A properly packed sample is crucial for uniform heat transfer.

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point

apparatus.[16]

Rapid Initial Heating: If the approximate melting point is known (literature value ~99 °C), set

the apparatus to heat rapidly to a temperature about 15-20 °C below this value. This saves

time.

Slow Heating and Observation: Once the set temperature is reached, reduce the heating

rate to 1-2 °C per minute. A slow ramp rate is essential for thermal equilibrium and an

accurate reading.

Recording the Melting Range: Observe the sample through the magnifying eyepiece.

Record the temperature (T₁) at which the first droplet of liquid appears.

Record the temperature (T₂) at which the last crystal of solid melts completely into a clear

liquid.

Reporting: The melting point should be reported as the range from T₁ to T₂. For a pure

sample, this range should be narrow (e.g., 99.5 - 100.5 °C).

Safety and Handling
As with any chemical reagent, proper handling of 4'-Chloro-3'-nitroacetophenone is essential

for laboratory safety.

Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye

irritant (H319), and may cause respiratory irritation (H335).[3]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile),

and safety goggles.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and strong bases. Keep the container tightly sealed.[5]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a robust foundation for working with 4'-Chloro-3'-nitroacetophenone. By

understanding its physical properties and the principles behind their determination, researchers

can better design experiments, troubleshoot issues, and ensure the quality and integrity of their

scientific work.

References
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

SSERC. (n.d.). Melting point determination. [Link]

Determination of Melting Points. (n.d.). Manheim Central School District. [Link]

University of Alberta. (n.d.). Melting point determination. [Link]

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point

Determination. [Link]

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

PubChem. (n.d.). 4'-Chloro-3'-nitroacetophenone. [Link]

SpectraBase. (n.d.). 4'-Chloro-3'-nitroacetophenone - Optional[13C NMR]. [Link]

SIELC Technologies. (2018, February 16). 4'-Chloro-3'-nitroacetophenone. [Link]

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1386277.htm
https://www.benchchem.com/product/b186962?utm_src=pdf-body
https://www.westlab.com/blogs/news/measuring-the-melting-point
https://www.sserc.org.uk/subject-areas/chemistry/chemistry-resources/practicals/melting-point-determination/
https://www.manheimcentral.org/site/handlers/filedownload.ashx?moduleinstanceid=3361&dataid=10188&FileName=exp%202-3%20melting%20points.pdf
https://www.chem.ualberta.ca/~orglab/CHEM261/Melting%20Point.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/07%3A_Miscellaneous_Techniques/7.04%3A_Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.rsc.org/suppdata/c4/ob/c4ob02421j/c4ob02421j.pdf
https://www.benchchem.com/product/b186962?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/79596
https://www.benchchem.com/product/b186962?utm_src=pdf-body
https://spectrabase.com/spectrum/IXUscMHtWmm
https://www.benchchem.com/product/b186962?utm_src=pdf-body
https://sielc.com/compound-4-chloro-3-nitroacetophenone.html
https://www.researchgate.net/figure/FT-IR-spectra-of-control-and-treated-3-nitroacetophenone-T1-and-T2_fig6_304523952
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

[Link]

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

[Link]

Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. [Link]

University of Arizona. (n.d.). Interpretation Mass spectral interpretation. [Link]

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

ResearchGate. (2023, March 14). Can 4′-Bromo-3′-nitroacetophenone be solubilized in

methanol or ethanol?[Link]

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-

nitroacetophenone. [Link]

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional

Groups. [Link]

Michigan State University. (n.d.). IR Chart. [Link]

University of Florida. (n.d.). Interpretation of mass spectra. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

2. 4′-氯-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Mass_Spectrometry/1.05%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chemistry.stackexchange.com/questions/42245/h-nmr-of-4-chloroacetophenone
https://www.lpl.arizona.edu/sites/default/files/resources/2018-09/lecture_10_mass_spectral_interpretation.pdf
https://egyankosh.ac.in/bitstream/123456789/102381/1/Unit-13.pdf
https://www.researchgate.net/post/Can_4-Bromo-3-nitroacetophenone_be_solubilized_in_methanol_or_ethanol
https://www.researchgate.net/figure/a-1-H-NMR-b-13-C-NMR-and-c-FT-IR-spectra-of-m-nitroacetophenone_fig2_340882194
https://www.colorado.edu/lab/organic/sites/default/files/attached-files/ir_table.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/11%3A_Organic_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irchart.htm
https://www.chem.ufl.edu/~massspec/interpretation.html
https://www.benchchem.com/product/b186962?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/26074
https://www.sigmaaldrich.com/HK/zh/product/aldrich/193968
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 4'-Chloro-3'-nitroacetophenone | C8H6ClNO3 | CID 79596 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]

5. 4'-Chloro-3'-nitroacetophenone | 5465-65-6 [chemicalbook.com]

6. 4'-Chloro-3'-nitroacetophenone CAS#: 5465-65-6 [m.chemicalbook.com]

7. researchgate.net [researchgate.net]

8. chemistry.stackexchange.com [chemistry.stackexchange.com]

9. uanlch.vscht.cz [uanlch.vscht.cz]

10. orgchemboulder.com [orgchemboulder.com]

11. chem.libretexts.org [chem.libretexts.org]

12. asdlib.org [asdlib.org]

13. chemguide.co.uk [chemguide.co.uk]

14. SSERC | Melting point determination [sserc.org.uk]

15. chem.libretexts.org [chem.libretexts.org]

16. cdn.juniata.edu [cdn.juniata.edu]

To cite this document: BenchChem. [physical properties of 4'-Chloro-3'-nitroacetophenone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186962#physical-properties-of-4-chloro-3-
nitroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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